molecular formula C11H12N2O2 B3360580 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde CAS No. 89334-21-4

8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde

Cat. No.: B3360580
CAS No.: 89334-21-4
M. Wt: 204.22 g/mol
InChI Key: GNAICIWYNGPBKN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde involves several steps. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature with constant stirring. Anhydrous acetonitrile is used as the solvent, and NbCl5 is employed as a catalyst in a proportion of 50% for each mole of benzaldehyde derivative used . Industrial production methods may vary, but they typically involve similar reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoxaline derivatives.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of various substituted quinoxaline derivatives.

Common reagents and conditions used in these reactions include anhydrous solvents, catalysts like NbCl5, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Mechanism of Action

The mechanism of action of 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active quinoxaline derivatives. These derivatives can interact with cellular targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Properties

IUPAC Name

8-acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(15)9-3-2-8(6-14)10-11(9)13-5-4-12-10/h2-3,6,12-13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAICIWYNGPBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)C=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10529550
Record name 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89334-21-4
Record name 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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